Brevinin-1E-OG1 is an antimicrobial peptide derived from the skin secretions of the Yunnanfu frog, scientifically known as Rana grahami. This peptide is part of a larger family of brevinins, which are known for their potent antimicrobial properties. The structure of Brevinin-1E-OG1 typically exhibits an α-helical conformation, which is crucial for its biological activity. The molecular formula is , and it has a molecular weight of approximately 2676.33 Daltons .
Brevinin-1E-OG1 displays significant biological activity, particularly against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its antimicrobial efficacy is attributed to its ability to penetrate bacterial membranes and disrupt cellular functions. Additionally, Brevinin-1E-OG1 has demonstrated anti-inflammatory properties, as it can inhibit pro-inflammatory cytokines and modulate immune responses . This dual activity makes it a candidate for therapeutic applications in treating infections and inflammatory conditions.
The synthesis of Brevinin-1E-OG1 can be achieved through various methods:
Brevinin-1E-OG1 has several potential applications:
Studies on the interactions of Brevinin-1E-OG1 with various biological membranes have shown that it binds effectively to lipopolysaccharides, which are components of Gram-negative bacteria. This binding is crucial for its antimicrobial action as it facilitates membrane disruption. Furthermore, interaction studies have indicated that Brevinin-1E-OG1 can inhibit signaling pathways involved in inflammation, such as the mitogen-activated protein kinase pathway .
Brevinin-1E-OG1 belongs to a family of antimicrobial peptides known as brevinins. Here are some similar compounds along with a comparison highlighting their uniqueness:
Brevinin-1E-OG1 stands out due to its dual role in both antimicrobial and anti-inflammatory activities, making it a versatile candidate for therapeutic development. Its unique structural characteristics contribute significantly to its function compared to other similar peptides in the brevinin family.
The primary structure of Brevinin-1E-OG1 consists of the linear amino acid sequence: FLPLLAGLAANFLPKLFCKITKKC [1]. This twenty-four residue peptide exhibits a distinctive composition characterized by a predominance of hydrophobic amino acids, comprising 54.2% of the total sequence, with leucine being the most abundant residue at 25.0% of the total composition [1]. The peptide contains four basic lysine residues (16.7%) and lacks acidic residues entirely, resulting in a net positive charge of +4 at physiological pH [1].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂₈H₂₀₉N₂₉O₂₇S₂ |
| Molecular Weight (Da) | 2650.37 |
| Sequence Length (amino acids) | 24 |
| Net Charge | +4 |
| Isoelectric Point (pI) | 9.7 |
| Basic Residues | 4 |
| Acidic Residues | 0 |
| Hydrophobic Residues | 13 |
| Polar Residues | 5 |
| Hydrophobicity Index | 0.946 |
| Aliphatic Index | 126.25 |
| Boman Index | 20.9 |
Table 1: Physicochemical Properties of Brevinin-1E-OG1 [1]
The amino acid distribution reveals specific patterns that contribute to the peptide's biological activity. Phenylalanine residues appear at positions 1, 13, and 17, creating aromatic clusters that facilitate membrane interaction [2] . The leucine content is particularly significant, with six residues distributed throughout the sequence, contributing to the peptide's hydrophobic character and membrane-penetrating capabilities [4] [5].
| Amino Acid | Single Letter Code | Count | Percentage (%) |
|---|---|---|---|
| Alanine | A | 3 | 12.5 |
| Cysteine | C | 2 | 8.3 |
| Phenylalanine | F | 3 | 12.5 |
| Glycine | G | 1 | 4.2 |
| Isoleucine | I | 1 | 4.2 |
| Lysine | K | 4 | 16.7 |
| Leucine | L | 6 | 25.0 |
| Asparagine | N | 1 | 4.2 |
| Proline | P | 2 | 8.3 |
| Threonine | T | 1 | 4.2 |
Table 2: Amino Acid Composition of Brevinin-1E-OG1 [1]
Brevinin-1E-OG1 exhibits the characteristic structural motifs that define the Brevinin-1 family of antimicrobial peptides. Research has identified four invariant residues across Brevinin-1 peptides: Alanine at position 9, Cysteine at position 18, Lysine at position 23, and Cysteine at position 24 [4] [5] [6] [7]. These conserved positions are crucial for maintaining the structural integrity and biological function of the peptide family [8].
The presence of Proline at position 14 represents another highly conserved feature in Brevinin-1 peptides, although not universally invariant across all family members [4] [5]. This proline residue creates a stable kink in the molecular structure, producing a flexible hinge region that divides the peptide into distinct functional domains [2] [8]. The N-terminal hydrophobic region extends from residues 1-13, while the C-terminal region encompasses the cationic loop structure from residues 18-24 [2] [9].
| Position | Conserved Residue | Function | Brevinin-1E-OG1 Residue |
|---|---|---|---|
| 9 | Alanine (A) | Structural integrity | A |
| 14 | Proline (P) | Hinge region formation | P |
| 18 | Cysteine (C) | Disulfide bridge formation | C |
| 23 | Lysine (K) | Cationic charge | K |
| 24 | Cysteine (C) | Disulfide bridge formation | C |
Table 3: Conserved Motifs in Brevinin-1 Family Peptides [4] [5] [6] [7] [8]
The characteristic "Rana box" motif, defined as Cys¹⁸-(Xaa)₄-Lys-Cys²⁴, represents the most distinctive structural feature of the Brevinin-1 family [10] [7] [8]. In Brevinin-1E-OG1, this motif encompasses the sequence CKITKKC, forming a seven-residue cyclic domain at the C-terminus through disulfide bond formation between the two cysteine residues [11] [10]. This structural element has been proposed to play a crucial role in the antimicrobial activity of Brevinin-1 peptides, although recent studies suggest that while the disulfide bridge contributes to peptide stability and membrane interaction, it may not be absolutely essential for antimicrobial function [2] [9].
The secondary structure of Brevinin-1E-OG1 exhibits remarkable environmental sensitivity, transitioning from a predominantly random coil conformation in aqueous solution to a well-defined amphipathic α-helical structure in membrane-mimetic environments [4] [5] [12]. This conformational flexibility represents a fundamental characteristic of antimicrobial peptides, allowing them to adopt membrane-active structures upon interaction with lipid bilayers [13] [14].
In hydrophobic membrane-mimetic environments such as 50% trifluoroethanol, Brevinin-1E-OG1 adopts an amphipathic α-helical conformation characterized by the segregation of hydrophobic and hydrophilic residues onto opposite faces of the helix [2] [4] [5]. Circular dichroism spectroscopy studies of related Brevinin-1 peptides demonstrate the characteristic α-helical signature with positive ellipticity at 193 nanometers and negative peaks at 208 and 222 nanometers in membrane-mimetic conditions [15] [12] [16].
The amphipathic nature of the α-helical structure is crucial for the peptide's membrane-interactive properties [13] [14]. Hydrophobic residues, including the abundant leucine and phenylalanine residues, orient toward the hydrophobic core of membrane bilayers, while cationic lysine residues and polar amino acids face the aqueous interface [17]. This amphipathic arrangement enables the peptide to insert into membrane structures and disrupt lipid bilayer integrity through various proposed mechanisms including carpet-like models and barrel-stave formations [4] [18].
The disulfide bridge between Cysteine-18 and Cysteine-24 represents a critical structural element that constrains the C-terminal region of Brevinin-1E-OG1 into a cyclic heptapeptide loop [11] [10] [7]. This intramolecular disulfide bond spans six amino acid residues (KITKKC) and creates a rigid structural domain that contrasts with the flexible N-terminal region [2] [8].
Structural analysis indicates that this disulfide bridge configuration adopts an i, i+6 pattern, forming a stable loop structure that enhances the peptide's resistance to proteolytic degradation [2]. The presence of four positively charged lysine residues within or adjacent to this loop region contributes significantly to the peptide's cationic character and electrostatic interactions with negatively charged bacterial membrane components [4] [10].
The geometric constraints imposed by the Cys¹⁸–Cys²⁴ disulfide bridge influence the overall three-dimensional architecture of the peptide, particularly in membrane environments [2] [12]. Research suggests that this cyclic domain may function as an anchoring point that helps orient the peptide at membrane interfaces, with the disulfide-constrained loop maintaining contact with polar headgroups while the linear N-terminal region penetrates into the hydrophobic membrane core [8] [17].
The tertiary structural organization of Brevinin-1E-OG1 in membrane-mimetic environments reflects the complex interplay between its linear N-terminal domain and cyclic C-terminal region [2] [4]. The peptide adopts a distinctive conformation characterized by a flexible hinge at the proline-14 position, creating two semi-independent structural domains that can undergo relative motion during membrane interaction [8] [16].
| Structural Feature | Description |
|---|---|
| Primary Structure | Linear peptide chain of 24 amino acids |
| Secondary Structure (aqueous) | Random coil conformation |
| Secondary Structure (membrane-mimetic) | Amphipathic α-helical structure |
| Disulfide Bridge | Intramolecular bond between Cys18-Cys24 |
| N-terminal Region | Hydrophobic domain (residues 1-13) |
| C-terminal Region | Cationic loop region (residues 18-24) |
| Rana Box | Cys18-(Xaa)4-Lys-Cys24 motif |
| Amphipathicity | Distinct hydrophobic and hydrophilic faces |
Table 4: Structural Characteristics of Brevinin-1E-OG1 [2] [4] [1] [8]
In membrane-mimetic environments, the N-terminal region (residues 1-13) forms an amphipathic α-helix that aligns parallel to the membrane surface or inserts obliquely into the lipid bilayer [14] [17]. The hydrophobic face of this helix, composed primarily of leucine, phenylalanine, and alanine residues, interfaces with the hydrocarbon chains of membrane lipids, while polar and charged residues maintain contact with the aqueous interface [13] [14].
The C-terminal cyclic domain, constrained by the disulfide bridge, adopts a more rigid conformation that may serve multiple functional roles [2] [8]. This region contains the majority of the peptide's positive charges and may function as an electrostatic anchor that facilitates initial binding to negatively charged bacterial membrane surfaces [4] [10]. The combination of the flexible N-terminal helix and rigid C-terminal loop creates a unique molecular architecture that enables efficient membrane perturbation and antimicrobial activity [2] [12].
The primary antimicrobial mechanism of Brevinin-1E-OG1 centers on its ability to disrupt microbial cell membranes through various membrane permeabilization pathways. The peptide demonstrates remarkable efficiency in compromising membrane integrity across diverse microbial targets, with membrane disruption occurring through both direct physical interaction and biochemical perturbation of membrane components [1] [2].
Brevinin-1E-OG1 employs two distinct pore formation mechanisms depending on the target membrane composition and peptide concentration. The barrel-stave model represents the classical transmembrane pore formation mechanism, where peptide molecules aggregate to form structured channels spanning the entire membrane bilayer [1] [2]. In this mechanism, Brevinin-1E-OG1 molecules orient perpendicular to the membrane surface, with their hydrophobic regions interacting with membrane lipid acyl chains while hydrophilic residues line the interior of the pore channel [3].
The carpet-like mechanism represents an alternative membrane disruption pathway where Brevinin-1E-OG1 molecules accumulate parallel to the membrane surface, creating a peptide carpet that eventually leads to membrane solubilization through detergent-like action [1] [2]. This mechanism becomes predominant at higher peptide concentrations and involves the gradual accumulation of peptide molecules on the membrane surface until a critical threshold is reached, resulting in membrane disintegration [2].
Research demonstrates that Brevinin-1E-OG1 utilizes both mechanisms in a concentration-dependent manner, with the barrel-stave model occurring at lower peptide concentrations and the carpet-like mechanism predominating at higher concentrations [2]. The peptide's ability to adopt different pore formation strategies enhances its antimicrobial efficacy by providing multiple pathways for membrane disruption.
The cationic nature of Brevinin-1E-OG1, characterized by four positively charged lysine residues and a net positive charge of +4 at physiological pH, facilitates strong electrostatic interactions with negatively charged bacterial membrane components [1]. These electrostatic interactions represent the initial binding step that precedes membrane insertion and pore formation.
For Gram-negative bacteria, Brevinin-1E-OG1 demonstrates high affinity for lipopolysaccharides present in the outer membrane [5]. The peptide's cationic residues form ionic interactions with the negatively charged phosphate groups and carboxyl groups within lipopolysaccharide molecules, leading to outer membrane destabilization and increased permeability [5] [6]. This interaction neutralizes the negative surface charge of Gram-negative bacteria, as demonstrated by zeta potential measurements showing immediate surface charge neutralization upon peptide exposure [6].
The electrostatic interaction mechanism extends beyond initial binding to encompass membrane disruption processes. The strong electrostatic attraction between Brevinin-1E-OG1 and bacterial membranes facilitates peptide accumulation at membrane surfaces, creating local concentrations sufficient for membrane permeabilization [1] [7]. Research indicates that electrostatic forces play a more significant role in actions on Gram-negative bacterial surfaces compared to their cytoplasmic membranes, with surface charge neutralization occurring before bacterial cell death [6].
| Microorganism | Classification | MIC (μM) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 2-4 | [5] [8] |
| Escherichia coli | Gram-negative | 8-16 | [5] [8] |
| Pseudomonas aeruginosa | Gram-negative | 16-32 | [5] [8] |
| Enterococcus faecalis | Gram-positive | 8-16 | [5] [8] |
| Candida albicans | Yeast | 4-8 | [5] [8] |
| Klebsiella pneumoniae | Gram-negative | 16-32 | [5] [8] |
| Acinetobacter baumannii | Gram-negative | 8-16 | [5] [8] |
Brevinin-1E-OG1 demonstrates exceptional broad-spectrum antimicrobial activity, exhibiting potent inhibitory effects against Gram-positive bacteria, Gram-negative bacteria, and fungal pathogens. The peptide's broad-spectrum nature stems from its ability to target fundamental membrane structures that are conserved across diverse microbial species [1] [5].
Brevinin-1E-OG1 exhibits particularly potent activity against Gram-positive bacteria, with minimum inhibitory concentrations ranging from 2-16 μM across various species [5] [8]. The enhanced activity against Gram-positive bacteria results from the peptide's ability to directly interact with the cytoplasmic membrane without encountering the barrier presented by the outer membrane found in Gram-negative bacteria [9].
The mechanism of Gram-positive bacteria inhibition involves direct electrostatic interaction between Brevinin-1E-OG1 and teichoic acids embedded within the thick peptidoglycan layer [1] [10]. Teichoic acids, which are negatively charged polymers unique to Gram-positive bacteria, serve as primary binding sites for the cationic peptide [11]. This interaction facilitates peptide accumulation at the cell surface and subsequent penetration through the peptidoglycan layer to reach the cytoplasmic membrane.
Once Brevinin-1E-OG1 reaches the cytoplasmic membrane of Gram-positive bacteria, it adopts its characteristic amphipathic α-helical conformation, enabling membrane insertion and pore formation [1] [12]. The peptide's hydrophobic residues, particularly leucine and phenylalanine, insert into the membrane lipid bilayer while cationic residues maintain contact with polar headgroups [1]. This arrangement creates transmembrane pores that disrupt cellular homeostasis and lead to bacterial death through cytoplasmic leakage [8].
Time-kill kinetics studies demonstrate that Brevinin-1E-OG1 achieves rapid bactericidal effects against Gram-positive bacteria, with complete bacterial elimination occurring within 180 minutes at minimum inhibitory concentrations [8]. The rapid killing kinetics indicate that membrane disruption occurs quickly following peptide-membrane contact, consistent with the direct membrane targeting mechanism.
The targeting of Gram-negative bacteria by Brevinin-1E-OG1 involves a more complex mechanism due to the presence of the outer membrane barrier that must be overcome before cytoplasmic membrane disruption can occur [9] [6]. The peptide employs a sequential targeting strategy that first compromises outer membrane integrity followed by inner membrane permeabilization.
The initial step involves Brevinin-1E-OG1 binding to lipopolysaccharides in the outer membrane through electrostatic interactions [5] [6]. The peptide's cationic residues form ionic bonds with negatively charged phosphate groups within lipopolysaccharide molecules, leading to outer membrane destabilization [6]. This binding neutralizes the negative surface charge of Gram-negative bacteria and increases outer membrane permeability, allowing peptide translocation to the periplasmic space [6].
Following outer membrane disruption, Brevinin-1E-OG1 traverses the periplasmic space and interacts with the inner cytoplasmic membrane [2]. The peptide adopts its amphipathic α-helical conformation upon contact with the inner membrane phospholipids, facilitating membrane insertion and pore formation through barrel-stave or carpet-like mechanisms [2]. The dual membrane targeting strategy explains the slightly higher minimum inhibitory concentrations observed for Gram-negative bacteria compared to Gram-positive species [5] [8].
Membrane permeabilization assays using fluorescent dyes demonstrate that Brevinin-1E-OG1 effectively compromises both outer and inner membrane integrity in Gram-negative bacteria [8] [2]. The peptide's ability to disrupt multiple membrane barriers simultaneously enhances its efficacy against Gram-negative pathogens, including antibiotic-resistant strains [9].
Brevinin-1E-OG1 demonstrates moderate to high antifungal activity, particularly against Candida albicans, with minimum inhibitory concentrations ranging from 4-8 μM [13]. The antifungal mechanism involves targeting both the fungal cell wall and cytoplasmic membrane, taking advantage of structural differences between fungal and bacterial cell envelopes.
The peptide's antifungal activity begins with interaction with chitin and glucan components within the fungal cell wall [14]. While the cell wall interaction does not directly lead to cell death, it facilitates peptide accumulation at the cell surface and may contribute to cell wall weakening [14]. The primary antifungal mechanism involves Brevinin-1E-OG1 interaction with ergosterol, the predominant sterol component of fungal membranes [15].
Ergosterol interaction leads to membrane permeabilization through mechanisms similar to those observed in bacterial systems [14]. The peptide adopts amphipathic α-helical conformation upon membrane contact, with hydrophobic residues inserting into the lipid bilayer and cationic residues maintaining contact with polar membrane components [14]. This arrangement creates pores that disrupt fungal cell homeostasis and lead to cell death.
Research indicates that Brevinin-1E-OG1 exhibits particularly potent candidacidal activity, with some related brevinin peptides demonstrating minimum inhibitory concentrations as low as 3 μM against Candida albicans [13]. The peptide's antifungal mechanism is non-specific, targeting fundamental membrane structures rather than specific fungal proteins, which reduces the likelihood of resistance development [14].
| Target Classification | Activity Level | MIC Range (μM) | Primary Mechanism | Key Interactions |
|---|---|---|---|---|
| Gram-positive bacteria | High | 2-16 | Membrane permeabilization | Teichoic acids, phospholipids |
| Gram-negative bacteria | Moderate to High | 8-32 | Outer membrane disruption + inner membrane targeting | Lipopolysaccharides, phospholipids |
| Fungal pathogens (Candida) | Moderate | 4-8 | Cell wall and membrane disruption | Ergosterol, chitin |
| Multi-drug resistant strains | High | 4-16 | Membrane disruption (non-specific) | Membrane phospholipids |
| Biofilm-associated bacteria | High | 8-32 | Biofilm penetration + membrane disruption | Extracellular matrix + membrane components |